1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
1482732-50-2 |
|---|---|
Molecular Formula |
C9H11F3O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H11F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h1,7,13H,3-6H2 |
InChI Key |
XOZIJMOHCIKIMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC(CC1)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Significance of Fluorinated Organic Compounds in Academic Synthesis and Methodology Development
The incorporation of fluorine into organic molecules has a profound impact on their chemical and physical properties. cphi-online.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. beilstein-journals.orgchemimpex.com This stability is a highly desirable trait in the development of robust molecules for various applications. Furthermore, fluorine's high electronegativity can significantly alter the electronic environment of a molecule, influencing its reactivity and biological activity. nih.gov
The trifluoromethyl (CF3) group, in particular, is a key player in the design of pharmaceuticals and agrochemicals. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. chemimpex.com The CF3 group can enhance a molecule's lipophilicity, which can improve its transport across biological membranes. It can also block metabolic pathways, thereby increasing the in vivo stability and bioavailability of a drug candidate. The unique properties imparted by fluorine and the trifluoromethyl group make them invaluable tools in academic research for the development of new synthetic methods and the creation of novel bioactive compounds. nih.gov
Importance of Cyclohexanol Scaffolds in Synthetic Chemistry
Cyclohexanol (B46403) and its derivatives are fundamental building blocks in organic synthesis. The six-membered carbocyclic ring of cyclohexane (B81311) provides a versatile and conformationally well-defined scaffold upon which complex three-dimensional structures can be built. nih.gov This is particularly important in medicinal chemistry, where the spatial arrangement of functional groups is critical for molecular recognition and biological activity.
The hydroxyl group of the cyclohexanol moiety offers a convenient handle for further functionalization. It can be easily converted into a variety of other functional groups or used as a directing group in stereoselective reactions. The rigid, yet tunable, nature of the cyclohexanol scaffold allows for the precise positioning of substituents, making it an ideal platform for the construction of "privileged scaffolds". These are molecular frameworks that are known to bind to multiple biological targets, and thus serve as a starting point for the development of new therapeutic agents.
Role of Ethynyl Moieties in Advanced Synthetic Transformations
The ethynyl (B1212043) group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis. Its linear geometry and high electron density make it a reactive component in a wide range of chemical transformations. nih.gov The terminal alkyne proton is weakly acidic and can be removed to form a powerful nucleophile, an acetylide, which can participate in carbon-carbon bond-forming reactions.
The ethynyl group is a key participant in a variety of powerful coupling reactions, including the Sonogashira coupling, which forms a new carbon-carbon bond between an alkyne and an aryl or vinyl halide. It is also a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that utilizes the ethynyl group to form stable triazole linkages, which are valuable in drug discovery, materials science, and bioconjugation. nih.gov The ability of the ethynyl group to undergo such a diverse array of transformations makes it an indispensable tool for the construction of complex molecules.
Overview of Research Areas Pertaining to 1 Ethynyl 4 Trifluoromethyl Cyclohexan 1 Ol
Strategies for Incorporating the Trifluoromethyl Group into Cyclohexanol Structures
The incorporation of the trifluoromethyl (CF3) group is a critical first step in the synthesis of the target molecule. This is typically achieved by reacting a suitable cyclohexanone (B45756) precursor with a trifluoromethylating agent. The primary precursor for this step is 4-(trifluoromethyl)cyclohexanone (B120454). The synthesis of this key intermediate can be accomplished through several modern synthetic methods.
Radical Trifluoromethylation Approaches
Radical trifluoromethylation offers a direct method for the introduction of the CF3 group. This approach involves the generation of a trifluoromethyl radical, which then reacts with a cyclohexanone derivative. While specific examples detailing the radical trifluoromethylation of 4-substituted cyclohexanones to directly yield 4-(trifluoromethyl)cyclohexanone are not extensively documented in readily available literature, the general principles of radical trifluoromethylation of cyclic ketones are well-established. These reactions often utilize reagents like trifluoroiodomethane (CF3I) or Togni's reagents in the presence of a radical initiator. The regioselectivity of such reactions on substituted cyclohexanones would be a critical factor to consider.
Organocatalytic and Metal-Catalyzed Asymmetric Trifluoromethylation Pathways
Significant advancements have been made in the enantioselective trifluoromethylation of ketones, offering pathways to chiral trifluoromethylated cyclohexanones. These methods are particularly valuable for the synthesis of specific stereoisomers of the final product.
Organocatalytic Approaches: Cinchona alkaloid-based primary amines have been successfully employed as organocatalysts in the enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. rsc.orgnih.gov This methodology allows for the construction of various β-(trifluoromethyl)cyclohexanones with high yields (81–99%) and excellent enantioselectivities (92–99% ee). rsc.orgnih.gov By carefully selecting the appropriate enone precursor, this method could be adapted for the synthesis of chiral 4-(trifluoromethyl)cyclohexanone derivatives.
Metal-Catalyzed Approaches: Transition metal catalysis provides another powerful tool for asymmetric trifluoromethylation. While many examples focus on aromatic substrates, methods applicable to ketones have been developed. For instance, chiral metal complexes can be utilized to catalyze the enantioselective trifluoromethylation of cyclohexanones. The choice of metal and ligand is crucial for achieving high stereocontrol.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
| Cinchona Alkaloid-based Primary Amines | 4,4,4-Trifluoroacetoacetates and α,β-Unsaturated Enones | β-(Trifluoromethyl)cyclohexanones | 81-99 | 92-99 |
Table 1: Organocatalytic Asymmetric Synthesis of Trifluoromethylated Cyclohexanones rsc.orgnih.gov
Electrochemical Methods for Trifluoromethylation
Electrochemical methods offer a green and efficient alternative for generating trifluoromethyl radicals from inexpensive sources like trifluoroacetic acid or its salts. These electrochemically generated radicals can then participate in trifluoromethylation reactions. While the direct electrochemical trifluoromethylation of cyclohexanones is an area of ongoing research, the principles have been demonstrated for other substrates. The application of this technique to cyclohexanone would involve the in-situ generation of CF3 radicals at an electrode, followed by their addition to the ketone or a suitable enol derivative.
Friedel-Crafts Alkylation Analogues with Trifluoromethyl Ketones
The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings. Analogous reactions involving the activation of a C-H bond in an alkene, such as cyclohexene (B86901), by a strong acid and subsequent reaction with an electrophile like a trifluoromethyl ketone are conceptually plausible. This would involve the protonation of the cyclohexene double bond to generate a cyclohexyl cation, which would then be attacked by the trifluoromethyl ketone. However, specific examples of this type of reaction to install a trifluoromethyl group on a cyclohexyl ring are not well-documented in the literature. Challenges such as competing polymerization of the alkene and the electrophilicity of the trifluoromethyl ketone would need to be addressed.
Approaches for the Introduction of the Ethynyl Group
Once 4-(trifluoromethyl)cyclohexanone is obtained, the final step is the introduction of the ethynyl group to the carbonyl carbon to form the target tertiary propargyl alcohol.
Favorskii-Type Ethynylation Reactions with Carbonyl Precursors
The Favorskii reaction traditionally involves the rearrangement of α-halo ketones in the presence of a base. However, a related and more direct method for ethynylation is the Favorskii-type reaction of ketones with terminal alkynes, such as acetylene (B1199291), in the presence of a strong base. This reaction proceeds via the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone.
For the synthesis of this compound, this would involve the reaction of 4-(trifluoromethyl)cyclohexanone with acetylene gas in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2) in a suitable solvent. The general mechanism involves the deprotonation of acetylene to form the acetylide anion, which then adds to the carbonyl group of the ketone. Subsequent workup with a proton source yields the desired tertiary propargyl alcohol.
A study on the Favorskii reaction of various alkyl aryl ketones with acetylene under atmospheric pressure in a superbasic KOH-EtOH-H2O-DMSO system demonstrated the formation of tertiary propargyl alcohols in high yields (up to 91%). researchgate.net This methodology could potentially be applied to the ethynylation of 4-(trifluoromethyl)cyclohexanone.
An alternative and widely used method for the ethynylation of ketones involves the use of pre-formed metal acetylides, such as lithium acetylide or ethynylmagnesium bromide (a Grignard reagent). These reagents are highly nucleophilic and readily add to the carbonyl group of ketones.
Using Lithium Acetylide: Lithium acetylide can be prepared by reacting acetylene with a strong base like n-butyllithium. The resulting lithium acetylide then reacts with 4-(trifluoromethyl)cyclohexanone in an inert solvent like THF. An acidic workup is then required to protonate the resulting alkoxide and yield the final product.
Using Ethynylmagnesium Bromide: Ethynylmagnesium bromide is a commercially available Grignard reagent or can be prepared in situ from acetylene and a Grignard reagent like ethylmagnesium bromide. The reaction with 4-(trifluoromethyl)cyclohexanone would proceed in a similar manner to other Grignard reactions with ketones, involving nucleophilic addition to the carbonyl carbon.
| Ethynylation Reagent | Ketone Substrate | Product |
| Acetylene / KOH | Alkyl Aryl Ketones | Tertiary Propargyl Alcohols |
| Lithium Acetylide | General Ketones | Tertiary Propargyl Alcohols |
| Ethynylmagnesium Bromide | General Ketones | Tertiary Propargyl Alcohols |
Table 2: Common Reagents for the Ethynylation of Ketones
Palladium-Catalyzed Sonogashira Coupling Strategies
The Sonogashira coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons. This palladium-catalyzed cross-coupling reaction, which also utilizes a copper co-catalyst, is instrumental in the synthesis of aryl or vinyl halides with terminal alkynes. wikipedia.org The reaction is highly valued for its ability to proceed under mild conditions, such as at room temperature and in aqueous media, with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org
In the context of synthesizing derivatives of this compound, the Sonogashira reaction provides a powerful tool. For instance, a related compound, 1-ethynyl-1-cyclohexanol, can be coupled with various iodoaromatic compounds. nih.gov The efficiency of the Sonogashira coupling is dependent on the choice of catalyst and reaction conditions. Various palladium catalysts are effective, often in combination with a copper(I) salt co-catalyst. wikipedia.orgmdpi.com
| Palladium Catalyst | Common Ligands | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N), room to moderate temperature. | High functional group tolerance, mild conditions. wikipedia.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Often used in combination with CuI and a base like triethylamine (B128534) in solvents such as DMF or THF. researchgate.net | Good activity and stability. nih.gov |
| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Can be effective for more challenging substrates. | High efficiency for a broad range of substrates. |
Research has shown that palladium precursors such as Pd(PPh₃)₄, palladium acetate (B1210297) (Pd(OAc)₂), and PdCl₂(PPh₃)₂ are all capable of catalyzing the Sonogashira reaction. nih.gov The choice among these often depends on the specific substrates and desired reaction kinetics, with PdCl₂(PPh₃)₂ noted for its high activity. nih.gov
Use of Acetylene Surrogates in Ethynylation
Directly using acetylene gas in synthesis can be hazardous and technically challenging. Acetylene surrogates offer a safer and more convenient alternative for introducing an ethynyl group. researchgate.netnih.gov These are molecules that contain a protected or masked acetylene unit, which can be revealed at a later stage. For the synthesis of this compound, the key step is the ethynylation of 4-(trifluoromethyl)cyclohexanone.
| Acetylene Surrogate | Protecting Group | Deprotection Condition | Application Notes |
|---|---|---|---|
| 1-Ethynyl-cyclohexanol | Cyclohexanol | Base-catalyzed retro-Favorskii reaction. | Efficient for one-pot Sonogashira reactions. researchgate.net |
| 2-Methyl-3-butyn-2-ol | 2-hydroxyprop-2-yl | Thermal, base-catalyzed fragmentation (e.g., NaOH in toluene). | A cost-effective and common choice. researchgate.net |
| Trimethylsilylacetylene (TMSA) | Trimethylsilyl (TMS) | Fluoride source (e.g., TBAF) or base (e.g., K₂CO₃ in methanol). | Widely used due to the mild deprotection conditions. |
Stereoselective Synthesis of this compound
The synthesis of this compound involves the creation of a chiral center at the C-1 position of the cyclohexane (B81311) ring. Controlling the stereochemistry at this center is crucial for applications where a specific isomer is required.
Diastereoselective Control in Cyclohexanol Formation
The addition of an ethynyl nucleophile to 4-(trifluoromethyl)cyclohexanone can result in two diastereomers, cis and trans, with respect to the trifluoromethyl group. The stereochemical outcome is influenced by the direction of the nucleophilic attack on the carbonyl group. Axial attack typically leads to the equatorial alcohol (and the cis isomer), while equatorial attack yields the axial alcohol (the trans isomer). The considerable interest in the stereoselective synthesis of cyclohexanone skeletons stems from their prevalence in natural products and pharmaceuticals. beilstein-journals.orgnih.gov Cascade reactions, such as Michael-aldol reactions, are often employed to construct highly functionalized cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.org
Enantioselective Methodologies for Chiral Synthesis
To produce an enantiomerically pure or enriched form of this compound, enantioselective methods are required. These strategies often involve the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of trifluoromethyl-substituted cyclohexanones, which are precursors to the target alcohol. rsc.orgnih.gov For example, cinchona alkaloid-based primary amines can catalyze cascade reactions to construct β-CF₃-cyclohexanones with high enantiomeric excess (92–99% ee). rsc.orgnih.gov Another approach is the catalytic asymmetric homologation of 4-substituted cyclohexanones using reagents like 2,2,2-trifluorodiazoethane, which can generate two chiral centers with excellent diastereoselectivity and enantioselectivity. nih.gov
Convergent and Divergent Synthetic Pathways to this compound
In contrast, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of structurally related compounds. nih.gov For instance, 4-(trifluoromethyl)cyclohexanone could serve as a common precursor. One branch of the synthesis could involve its reaction with various terminal alkynes to produce a library of 1-alkynyl-4-(trifluoromethyl)cyclohexan-1-ols. Another branch could involve modifications at other positions of the ring, leading to a diverse set of final products from a single starting material. This approach is particularly valuable in medicinal chemistry for generating compound libraries for screening. nih.gov
Green Chemistry Considerations in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly practices. Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Another important aspect is the use of greener solvents and catalysts. Traditional Sonogashira reactions often use organic solvents, but greener alternatives such as water, ionic liquids, or bio-based solvents like γ-valerolactone are being explored. nih.govresearchgate.netacs.org Furthermore, the development of heterogeneous catalysts, where the palladium catalyst is supported on a solid material, allows for easy recovery and reuse, minimizing precious metal waste and product contamination. acs.orgrsc.org A holistic life cycle assessment can reveal that process footprints can be significantly improved through repeated catalyst reuse. rsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of a molecule like this compound. These methods, such as ab initio and semi-empirical approaches, solve the Schrödinger equation to determine the distribution of electrons within the molecule. This information is vital for understanding molecular properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).
The reactivity of this compound is largely dictated by its functional groups: the nucleophilic triple bond of the ethynyl group, the proton-donating and -accepting hydroxyl group, and the strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl group, known for its high stability, significantly influences the electron density across the cyclohexane ring.
Computational studies on similar molecules, such as ethynylcyclohexanol derivatives, have been used to explore their roles in transition metal-mediated reactions. acs.org For instance, in reactions catalyzed by ruthenium, the electronic nature of the substituents on the cyclohexyl ring can influence the formation of intermediate species like vinylidene complexes. whiterose.ac.uk The electron-withdrawing nature of the trifluoromethyl group in this compound would likely impact the electron density of the ethynyl group, thereby modulating its reactivity in such catalytic cycles.
A summary of predicted electronic properties for a model substituted cyclohexanol, based on typical quantum chemical calculations, is presented in Table 1.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Relates to the molecule's kinetic stability and electronic transitions. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Table 1: Predicted Electronic Properties of a Model Substituted Cyclohexanol. Data is representative of typical quantum chemical calculation outputs for analogous structures.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of molecules, a process known as geometry optimization or energy minimization. DFT calculations balance accuracy with computational cost, making them suitable for molecules of this size. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation of the molecule.
For this compound, DFT would be instrumental in determining the precise arrangement of the atoms in its most stable state. This includes the chair conformation of the cyclohexane ring and the relative orientations of the axial and equatorial substituents. The accuracy of DFT calculations for molecular properties like geometry is well-established for a wide range of organic systems.
Table 2 presents a set of predicted geometric parameters for the optimized structure of a model 4-substituted 1-ethynylcyclohexan-1-ol, as would be obtained from a DFT calculation.
| Parameter | Predicted Value |
| C-C (ring) bond length | 1.54 Å |
| C-O bond length | 1.43 Å |
| C≡C bond length | 1.21 Å |
| C-CF3 bond length | 1.52 Å |
| C-C-C (ring) bond angle | 111.5° |
| H-O-C bond angle | 109.2° |
Table 2: Predicted Geometric Parameters for a Model 4-Substituted 1-Ethynylcyclohexan-1-ol from DFT Calculations. Values are typical for such structures and serve as an illustrative example.
Conformational Analysis of the Cyclohexane Ring and Substituent Orientations
The cyclohexane ring in this compound is expected to adopt a chair conformation to minimize steric strain. The substituents—ethynyl, hydroxyl, and trifluoromethyl groups—can occupy either axial or equatorial positions. The relative stability of these different conformations (conformers) is determined by the steric and electronic interactions between the substituents.
Computational methods are essential for performing a detailed conformational analysis. By calculating the relative energies of all possible conformers, the most stable arrangement can be identified. For a 1,4-disubstituted cyclohexane, cis and trans isomers are possible. In the case of this compound, the key conformational question revolves around whether the bulky trifluoromethyl group and the ethynyl/hydroxyl groups prefer axial or equatorial positions. Generally, larger substituents favor the equatorial position to minimize 1,3-diaxial interactions.
Based on computational studies of substituted cyclohexanols, it is predicted that the conformer with the trifluoromethyl group in the equatorial position would be significantly more stable. nih.gov The orientation of the ethynyl and hydroxyl groups at the C1 position would also be determined by a balance of steric demands.
Table 3 summarizes the predicted relative energies for the possible chair conformers of a model 1,4-disubstituted cyclohexanol.
| Conformer | Trifluoromethyl Group | Ethynyl/Hydroxyl Groups | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | Equatorial | Axial/Equatorial | 0.00 | 98.5 |
| B | Axial | Equatorial/Axial | 2.50 | 1.5 |
Table 3: Predicted Relative Energies and Populations of Chair Conformers for a Model this compound. The data illustrates the strong preference for the equatorial placement of the bulky trifluoromethyl group.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, this could involve modeling reactions such as dehydration, oxidation, or cycloadditions.
For instance, the acid-catalyzed dehydration of cyclohexanols has been studied computationally, revealing the involvement of a carbocation intermediate in an E1-type mechanism. researchgate.net The presence of the electron-withdrawing trifluoromethyl group would likely destabilize a nearby carbocation, potentially altering the preferred reaction pathway or increasing the activation energy compared to unsubstituted cyclohexanol. researchgate.netacs.org
Computational studies have also shed light on the mechanisms of transition metal-catalyzed reactions involving ethynylcyclohexanol. acs.org DFT calculations can be used to model the step-by-step process of such reactions, including ligand exchange, oxidative addition, and reductive elimination, to understand how the catalyst and substrate interact to form the final product. mdpi.comacs.org
A hypothetical reaction pathway for the dehydration of a substituted cyclohexanol is outlined in Table 4, with energies that would typically be calculated using computational modeling.
| Step | Description | Calculated ΔG (kcal/mol) |
| 1 | Protonation of the hydroxyl group | -5.2 |
| 2 | Loss of water to form a carbocation (Transition State 1) | +25.8 |
| 3 | Deprotonation to form the alkene product (Transition State 2) | +15.3 |
Table 4: Illustrative Calculated Gibbs Free Energies for Steps in a Hypothetical E1 Dehydration of a Substituted Cyclohexanol. These values represent a plausible energy profile for such a reaction.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of ¹³C and ¹H NMR chemical shifts is a common application of computational chemistry and can be particularly useful for assigning the stereochemistry of diastereomers in substituted cyclohexanes. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, its NMR spectrum can be simulated. These predictions can help in distinguishing between different conformers or isomers.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to the vibrations of particular functional groups, such as the O-H stretch of the hydroxyl group, the C≡C stretch of the ethynyl group, and the C-F stretches of the trifluoromethyl group.
Table 5 provides a comparison of predicted and hypothetical experimental spectroscopic data for key functional groups in this compound.
| Spectroscopic Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |
| ¹³C NMR (C-OH) | 72.5 ppm | 71.8 ppm |
| ¹³C NMR (C≡CH) | 85.1 ppm | 84.5 ppm |
| ¹³C NMR (CF₃) | 125.3 ppm (q, J ≈ 280 Hz) | 124.9 ppm (q, J ≈ 282 Hz) |
| IR ν(O-H) | 3450 cm⁻¹ | 3435 cm⁻¹ |
| IR ν(C≡C-H) | 3310 cm⁻¹ | 3305 cm⁻¹ |
| IR ν(C-F) | 1150-1250 cm⁻¹ | 1160-1245 cm⁻¹ |
Table 5: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound. Predicted values are based on typical DFT calculation results for similar structures.
Chemical Reactivity and Derivatization of 1 Ethynyl 4 Trifluoromethyl Cyclohexan 1 Ol
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne is a highly versatile functional group, participating in a range of carbon-carbon bond-forming reactions and other additions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used "click" chemistry reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. The terminal alkyne of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol can readily react with organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivative.
The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner to form the triazole ring. nih.gov This reaction is a powerful tool for conjugating the cyclohexanol (B46403) scaffold to other molecules, finding applications in medicinal chemistry, materials science, and bioconjugation. nih.govchemrxiv.org
Table 1: Representative Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄/Sodium Ascorbate | 1-(Benzyl)-4-((1-hydroxy-4-(trifluoromethyl)cyclohexyl))-1H-1,2,3-triazole |
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org this compound can serve as the alkyne component in Sonogashira couplings, allowing for the introduction of various aryl or vinyl substituents at the terminus of the ethynyl group. rsc.orgijnc.ir The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. A closely related compound, 1-ethynyl-cyclohexanol, has been demonstrated to be an effective acetylene (B1199291) surrogate in Sonogashira coupling reactions. researchgate.net
Table 2: Example of Sonogashira Coupling Reaction
| Alkyne | Aryl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Product |
|---|
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgmdpi.com While the classic Heck reaction involves alkenes, variations involving alkynes, known as Sonogashira-Heck type reactions, can occur. In the context of this compound, it could potentially couple with aryl or vinyl halides under specific palladium catalysis conditions, although this is a less common transformation for terminal alkynes compared to the Sonogashira reaction. beilstein-journals.orgbeilstein-journals.org
Terminal alkynes can undergo oxidative coupling reactions to form symmetric diynes. The Glaser coupling, which utilizes a copper(I) salt and an oxidant such as oxygen, is a classic method for this transformation. A related procedure, the Hay coupling, employs a copper(I)-TMEDA complex as the catalyst. Under these conditions, this compound would be expected to dimerize, yielding a 1,3-diyne. These dimerization pathways can sometimes be a competing side reaction in copper-catalyzed cross-coupling reactions if conditions are not carefully controlled.
Hydration: The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst such as a mercury(II) salt in the presence of a strong acid. libretexts.org For a terminal alkyne like this compound, this reaction would follow Markovnikov's rule, leading to the formation of an enol intermediate that rapidly tautomerizes to the more stable methyl ketone.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to a terminal alkyne also proceeds with Markovnikov regioselectivity. masterorganicchemistry.comyoutube.com The initial addition of one equivalent of HX yields a vinyl halide. In the presence of excess HX, a second addition can occur, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. youtube.com
Transformations at the Tertiary Alcohol Functionality
The oxidation of tertiary alcohols is generally challenging under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can lead to cleavage of carbon-carbon bonds. However, specific reagents have been developed for the oxidation of certain tertiary alcohols. For a tertiary propargylic alcohol like this compound, oxidation could potentially lead to the corresponding ketone, although this would likely require specialized reagents and conditions to avoid side reactions involving the alkyne.
Derivatization to Ethers and Esters
The tertiary alcohol functionality of this compound allows for its conversion into corresponding ethers and esters, although the steric hindrance around the hydroxyl group and the potential for competing elimination reactions must be considered.
Standard etherification methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, are generally not suitable for tertiary alcohols such as this compound. The strongly basic conditions and the sterically hindered nature of the tertiary carbon favor elimination (dehydration) over substitution, leading to the formation of alkene byproducts.
Esterification, however, can be achieved under acidic conditions, for instance, through the Fischer-Speier esterification method. This reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The equilibrium nature of this reaction often requires the removal of water to drive the reaction towards the ester product.
| Reaction Type | Reagents | General Product | Challenges |
| Etherification | Alkyl Halide, Strong Base | Ether | Prone to elimination reactions due to the tertiary nature of the alcohol. |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Reversible reaction; requires removal of water to achieve high yields. |
Dehydration Pathways to Alkene Derivatives
The tertiary alcohol group in this compound is susceptible to dehydration under acidic conditions to yield alkene derivatives. The regioselectivity of this elimination reaction is an important consideration. Given the structure of the starting material, two primary alkene isomers could potentially be formed: one with an endocyclic double bond and another with an exocyclic double bond. The formation of the thermodynamically more stable product is generally favored.
Dehydration can be accomplished using a variety of reagents, including strong acids such as sulfuric acid or phosphoric acid, or with other dehydrating agents like phosphorus oxychloride in pyridine. The reaction conditions can be tuned to favor the formation of a particular isomer. For instance, the use of Swern's reagent (a complex of oxalyl chloride with DMSO) has been shown to dehydrate tertiary alcohols in a regioselective manner, with the stereochemistry of the starting alcohol influencing the product distribution. masterorganicchemistry.com
Influence of the Trifluoromethyl Group on Reaction Selectivity and Kinetics
The trifluoromethyl (-CF3) group at the 4-position of the cyclohexyl ring exerts a profound influence on the reactivity of this compound. This influence stems from its strong electron-withdrawing inductive effect and its steric bulk.
The inductive effect of the -CF3 group can impact the acidity of the hydroxyl proton and the stability of any carbocationic intermediates formed during reactions. For instance, in the dehydration reaction, the electron-withdrawing nature of the -CF3 group would destabilize a carbocation at the adjacent carbon, potentially influencing the reaction mechanism and the regioselectivity of the elimination.
Furthermore, the trifluoromethyl group's strong inductive effect can direct the regioselectivity of reactions involving the ethynyl group. For example, in gold-catalyzed hydration of alkynes, the trifluoromethyl group has been shown to have a strong directing effect, leading to the formation of β-trifluoromethyl ketones with high regioselectivity. mdpi.com This suggests that similar directing effects could be observed in other addition reactions to the alkyne moiety of this compound.
From a steric perspective, the trifluoromethyl group is considered to be as large as a cyclohexyl group. organic-chemistry.org This steric hindrance can influence the approach of reagents to the reactive sites of the molecule, thereby affecting reaction rates and the stereochemical outcome of transformations.
Stereospecific and Stereoselective Transformations of this compound
The presence of a stereocenter at the carbon bearing the hydroxyl and ethynyl groups means that this compound can exist as a pair of enantiomers. This opens up the possibility of engaging the molecule in stereospecific and stereoselective reactions to produce chiral derivatives with defined stereochemistry.
Applications of 1 Ethynyl 4 Trifluoromethyl Cyclohexan 1 Ol As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The presence of both a hydroxyl group and an ethynyl (B1212043) group makes 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol a versatile precursor in the synthesis of intricate organic structures. The ethynyl group, a terminal alkyne, is particularly valuable for its ability to participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and Click chemistry reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex organic molecules.
The trifluoromethyl group, on the other hand, imparts unique electronic properties and enhances the lipophilicity of molecules, which can be crucial for applications in medicinal chemistry. The incorporation of this fluorine-containing moiety can significantly influence the biological activity and metabolic stability of a drug candidate. The cyclohexanol (B46403) framework provides a rigid, three-dimensional scaffold that can be further functionalized, allowing for the precise spatial arrangement of different chemical groups. This stereochemical control is often critical in the design of bioactive molecules that interact with specific biological targets.
Utility in the Development of Advanced Materials
The distinct structural features of this compound also make it a valuable component in the creation of advanced materials with tailored properties.
Precursor for Fluorinated Polymers with Tailored Properties
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or a key building block in the synthesis of such polymers. The ethynyl group can undergo polymerization through various mechanisms, including ring-opening metathesis polymerization (ROMP) if incorporated into a cyclic monomer, or through addition reactions.
The presence of the trifluoromethyl group in the resulting polymer chain can significantly enhance its properties. For instance, it can increase the glass transition temperature, improve thermal stability, and impart hydrophobicity. By carefully selecting co-monomers and polymerization techniques, it is possible to create fluorinated polymers with precisely tailored characteristics for a wide range of applications, from high-performance plastics to specialized coatings.
| Property Enhancement | Conferred by |
| Increased Thermal Stability | Trifluoromethyl group |
| Enhanced Chemical Resistance | Fluorine content |
| Low Surface Energy/Hydrophobicity | Trifluoromethyl group |
| Polymerization Capability | Ethynyl group |
Incorporation into Liquid Crystals or Other Functional Materials
The rigid cyclohexanol core and the polar trifluoromethyl group of this compound are desirable features for the design of liquid crystalline materials. beilstein-journals.orgnih.govnih.gov The incorporation of fluorinated groups is a well-established strategy to modify the mesomorphic properties of liquid crystals, such as their clearing points, viscosity, and dielectric anisotropy. beilstein-journals.orgnih.gov The trifluoromethyl group, in particular, can influence the molecular packing and intermolecular interactions, which are critical for the formation of liquid crystal phases. nih.gov
The ethynyl group provides a reactive handle for attaching the cyclohexanol core to other mesogenic units, allowing for the construction of more complex liquid crystal molecules. The unique combination of a rigid, fluorinated aliphatic ring and a reactive functional group makes this compound a promising candidate for the development of novel liquid crystals with specific electro-optical properties for display technologies and other functional material applications. beilstein-journals.orgnih.gov
Contribution to the Construction of Diverse Chemical Libraries
In modern drug discovery and materials science, the generation of chemical libraries containing a large number of diverse compounds is a crucial step in identifying new leads. The trifunctional nature of this compound makes it an excellent scaffold for combinatorial synthesis.
The hydroxyl and ethynyl groups can be independently and selectively functionalized, allowing for the rapid generation of a wide array of derivatives. For example, the hydroxyl group can be esterified or etherified, while the ethynyl group can participate in various coupling reactions. This "building block" approach enables the systematic exploration of chemical space around the central 4-(trifluoromethyl)cyclohexanol (B153614) core. The resulting libraries of compounds can then be screened for desired biological activities or material properties.
Design and Synthesis of Analogs for Structure-Activity Relationship Studies (Academic Focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound and observing the effect on its activity, researchers can identify the key structural features responsible for its function.
This compound provides a valuable platform for conducting such studies. The ability to independently modify the hydroxyl and ethynyl functionalities allows for the synthesis of a focused library of analogs. For instance, a series of esters with varying chain lengths could be synthesized at the hydroxyl position, while a range of aromatic or heterocyclic groups could be introduced via the ethynyl group. The biological evaluation of these analogs can provide crucial insights into the SAR, guiding the design of more potent and selective compounds. mdpi.com
| Functional Group | Potential Modifications for SAR Studies |
| Hydroxyl Group | Esterification, Etherification, Oxidation |
| Ethynyl Group | Sonogashira coupling, Click chemistry, Hydrogenation |
| Cyclohexane (B81311) Core | Introduction of additional substituents |
The trifluoromethyl group often serves as a key pharmacophore, and understanding its influence in the context of different structural modifications is of significant academic and industrial interest.
Future Research Directions and Unexplored Avenues for 1 Ethynyl 4 Trifluoromethyl Cyclohexan 1 Ol
Development of Novel and More Sustainable Synthetic Routes
The advancement of synthetic chemistry continually drives the need for more efficient, environmentally benign, and economically viable methods for producing complex molecules. Future research into the synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol should prioritize these principles. Key areas of investigation could include:
Mechanochemical Synthesis: Exploring solid-state reactions using techniques like ball milling could offer a solvent-free or low-solvent route to the target compound. nih.gov This approach can lead to different reactivity and selectivity compared to traditional solution-phase synthesis, potentially reducing waste and energy consumption.
Biocatalysis: The use of enzymes to catalyze the key bond-forming reactions could provide a highly selective and environmentally friendly synthetic pathway. Future work could focus on identifying or engineering enzymes capable of performing the ethynylation of 4-(trifluoromethyl)cyclohexanone (B120454) with high stereocontrol.
Electrochemical Synthesis: Leveraging electrochemical methods to drive the synthetic transformations could offer a greener alternative to conventional reagents. This approach may provide unique reactivity and could be amenable to scale-up.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Mechanochemistry | Reduced solvent waste, potential for novel reactivity, energy efficiency. | Understanding reaction kinetics in the solid state, scalability. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme identification and engineering, substrate scope limitations. |
| Electrochemical Synthesis | Avoidance of stoichiometric reagents, potential for unique reactivity. | Electrode material selection, optimization of reaction conditions. |
Exploration of New Catalytic Transformations
The ethynyl (B1212043) and hydroxyl functional groups of this compound serve as versatile handles for a wide array of catalytic transformations. Future research should aim to expand the repertoire of reactions that this molecule can undergo, leading to novel derivatives with potentially valuable properties.
Click Chemistry: The terminal alkyne functionality is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Investigating its reactivity with a diverse range of organic azides would open avenues to a vast library of triazole-containing compounds.
Metal-Catalyzed Cross-Coupling Reactions: The ethynyl group can participate in various cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) to form more complex carbon skeletons. Future studies should explore the use of different metal catalysts (e.g., palladium, copper, gold) to access a wide range of functionalized derivatives.
Hydrofunctionalization Reactions: The addition of various X-H bonds (where X = O, N, S, P) across the carbon-carbon triple bond can lead to a diverse set of vinylated products. Research into regio- and stereoselective hydrofunctionalization reactions would be a valuable pursuit.
Advanced Stereochemical Control in Derivatization
The cyclohexanol (B46403) core of this compound possesses stereocenters, and controlling the stereochemistry during its derivatization is crucial for applications in areas such as medicinal chemistry and materials science.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving the ethynyl or hydroxyl group could allow for the selective synthesis of specific stereoisomers. This would be particularly important for creating enantiomerically pure derivatives for biological evaluation.
Substrate-Controlled Reactions: Investigating how the existing stereochemistry of the cyclohexanol ring influences the outcome of subsequent reactions can provide a powerful tool for controlling the formation of new stereocenters.
Chiral Resolution: The development of efficient methods for separating stereoisomers, such as chiral chromatography or enzymatic resolution, will be essential for accessing stereochemically pure forms of the parent compound and its derivatives.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To transition from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automation will be critical. nih.govresearchgate.netnih.gov This approach offers numerous advantages over traditional batch processing, including improved safety, consistency, and scalability.
Continuous-Flow Synthesis: Designing and optimizing a continuous-flow process for the synthesis of this compound could enable on-demand production and facilitate process intensification. doi.orgtib.eu
Automated Reaction Optimization: The use of automated platforms for reaction screening and optimization can accelerate the discovery of ideal reaction conditions, leading to higher yields and purities.
In-line Analysis: The integration of real-time analytical techniques (e.g., NMR, IR, MS) into a flow setup would allow for continuous monitoring of the reaction progress and facilitate rapid process control.
| Flow Chemistry Parameter | Potential for Optimization | Expected Outcome |
| Residence Time | Fine-tuning the time reactants spend in the reactor. | Maximized conversion and minimized byproduct formation. |
| Temperature | Precise control over the reaction temperature. | Enhanced reaction rates and selectivity. |
| Stoichiometry | Accurate control of reagent ratios. | Improved yield and reduced waste. |
Investigation of Solid-State Reactivity and Supramolecular Assembly
The solid-state properties of this compound and its derivatives are a largely unexplored frontier. Research in this area could lead to the discovery of novel materials with unique properties.
Crystal Engineering: Studying the crystal packing of the molecule and its derivatives can provide insights into the intermolecular interactions that govern its solid-state behavior. This knowledge can be used to design materials with specific properties, such as desired crystal morphology or polymorphism.
Topochemical Polymerization: The ethynyl groups, when appropriately aligned in the crystal lattice, could potentially undergo topochemical polymerization upon exposure to heat or light, leading to the formation of highly ordered polymers.
Co-crystallization: The formation of co-crystals with other molecules could be used to modify the physicochemical properties of this compound, such as its solubility, melting point, and stability.
Q & A
Q. What are the common synthetic routes for preparing 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol?
The compound is typically synthesized via electrophilic cyclization of alkynyl precursors. A key method involves:
- Alkynylation of cyclohexane derivatives using trifluoromethyltrimethylsilane (TMSCF₃) as a trifluoromethyl source.
- Cyclization under mild acidic conditions (e.g., tetrabutylammonium fluoride, TBAF) to stabilize intermediates and promote ring closure .
- Example: Reaction of 1-ethynyl-4-(trifluoromethyl)benzene with cyclohexanol derivatives in anhydrous THF, followed by silica gel chromatography for purification .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of the ethynyl proton (δ ~2.5–3.5 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, J = 272 Hz) .
- ¹⁹F NMR : To verify the trifluoromethyl group (δ ~-60 ppm) and assess electronic environment .
- IR Spectroscopy : Detection of hydroxyl (ν ~3320 cm⁻¹) and ethynyl C≡C (ν ~2100 cm⁻¹) stretches .
Q. How does the trifluoromethyl group influence the compound’s reactivity?
The -CF₃ group enhances electrophilicity at the cyclohexane ring due to its strong electron-withdrawing effect. This facilitates nucleophilic attacks at the ethynyl position or adjacent carbons, making the compound useful in cross-coupling reactions or as a precursor for fluorinated analogs .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Conformational locking : Use bulky substituents (e.g., tert-butyldiphenylsilyl groups) to restrict cyclohexane ring flexibility and direct stereochemistry .
- Chiral catalysts : Employ asymmetric catalysis (e.g., Pd or Cu complexes) in alkynylation steps to induce enantioselectivity .
- Temperature control : Lower temperatures favor kinetic products (e.g., cis isomers), while higher temperatures promote thermodynamic equilibration .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to distinguish between conformational isomers and true stereoisomers .
- X-ray crystallography : Resolve ambiguities in NOE (Nuclear Overhauser Effect) data by determining absolute configurations .
- DFT calculations : Compare experimental ¹³C chemical shifts with computed values to validate structural assignments .
Q. How does the ethynyl group participate in regioselective reactions?
The ethynyl moiety acts as a π-acceptor , enabling:
- Sonogashira coupling with aryl halides to form extended conjugated systems.
- Cycloadditions (e.g., Huisgen click reactions) with azides for bioconjugation .
- Hydroalkoxylation under acidic conditions to generate spirocyclic ethers .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Column chromatography is impractical for large batches; switch to distillation or crystallization (e.g., toluene recrystallization) .
- Byproduct management : Optimize stoichiometry of TBAF and TMSCF₃ to minimize side reactions (e.g., over-trifluoromethylation) .
- Solvent selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
